molecular formula C9H11NO2 B1628087 1-(5-Amino-2-methoxyphenyl)ethanone CAS No. 85276-70-6

1-(5-Amino-2-methoxyphenyl)ethanone

Cat. No.: B1628087
CAS No.: 85276-70-6
M. Wt: 165.19 g/mol
InChI Key: AIDRUCBIROYFNK-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methoxyphenyl)ethanone (CAS: 23042-77-5) is an acetophenone derivative with the molecular formula C₉H₁₁NO₂, characterized by an amino group (-NH₂) at the 5-position and a methoxy group (-OCH₃) at the 2-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly for designing biologically active molecules such as chalcones, Schiff bases, and heterocyclic compounds . Its structural features, including electron-donating substituents (amino and methoxy groups), influence its reactivity and interaction with biological targets, making it relevant in medicinal chemistry and drug discovery.

Properties

CAS No.

85276-70-6

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(5-amino-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H11NO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,10H2,1-2H3

InChI Key

AIDRUCBIROYFNK-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)N)OC

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)OC

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Amino-5-methoxyphenyl)ethanone vs. 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone

  • Structural Difference: Replacement of the amino group (-NH₂) with a hydroxyl group (-OH) at position 5 and an additional hydroxyl group at position 2.
  • Biological Activity: Compound α-Glucosidase IC₅₀ (µM) Binding Energy (kcal/mol) 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 12.3 ± 0.5 -0.87 1-(2-Amino-5-methoxyphenyl)ethanone Not reported Not studied The hydroxylated analog exhibits higher α-glucosidase inhibitory activity due to enhanced hydrogen bonding with enzyme active sites .

1-(5-Amino-2,4-dihydroxyphenyl)ethanone

  • Structural Features: Amino group at position 5, hydroxyl groups at positions 2 and 3.
  • Synthesis: Prepared via reduction of 2,4-dihydroxy-5-nitroacetophenone using Raney catalyst, yielding a compound with a melting point of 137–142°C .

Halogen-Substituted Analogs

1-(5-Amino-2-bromophenyl)ethanone (CAS: 149914-98-7)

  • Structural Difference : Bromine atom replaces the methoxy group at position 2.
  • Impact: The bromo substituent increases molecular weight (214.06 g/mol vs.

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

  • Structure: Chlorine at position 3, methoxy at position 4, and amino at position 2.
  • Applications : Used in synthesizing antimicrobial agents; the chloro group introduces steric and electronic effects that modulate target affinity .

Amino-Substituted Derivatives in Drug Design

Indolyl-3-ethanone-α-thioethers

  • Example: 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC₅₀ = 8.21 against Plasmodium spp.)
  • Comparison: While structurally distinct, these derivatives share the ethanone core. The nitro and thioether groups enhance antimalarial activity compared to amino-methoxy analogs .

Methoxy vs. Hydroxy Substituents

  • 1-(4-Methoxyphenyl)ethanone Oxime (CAS: 2475-92-5): Lacks the amino group but retains the methoxy substituent. Used in coordination chemistry; the oxime group (-NOH) enables metal chelation, unlike the amino group in the parent compound .

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds in ethanol at 25°C for 16 hours, achieving a 65% isolated yield. Granulated tin (mesh size 20–40) and concentrated HCl (d = 1.18) are critical for ensuring complete reduction without ketone hydrogenation. Prolonged reaction times beyond 20 hours lead to over-reduction products, while temperatures above 30°C promote competitive hydrolysis of the methoxy group.

Mechanistic Pathway

Tin acts as a two-electron reductant, with HCl providing protons for the formation of nitroso and hydroxylamine intermediates (Fig. 1). The final aromatization step regenerates the aromatic ring, producing the target amine.

Figure 1: Proposed mechanism for tin-mediated nitro reduction.

  • $$ \text{Ar-NO}_2 \xrightarrow{\text{Sn/HCl}} \text{Ar-NO} $$
  • $$ \text{Ar-NO} \xrightarrow{\text{Sn/HCl}} \text{Ar-NHOH} $$
  • $$ \text{Ar-NHOH} \xrightarrow{\text{HCl}} \text{Ar-NH}_2 $$

Limitations

  • Requires stoichiometric tin (3–4 equivalents), increasing metal waste
  • Acidic conditions incompatible with base-sensitive substrates
  • Moderate yield due to competing side reactions

Iron-Catalyzed Chemoselective Reduction

A modern alternative employs Fe(III) amine-bis(phenolate) complexes (e.g., catalyst 4b) with triethoxysilane as a hydride source, achieving >90% chemoselectivity for nitro reduction over ketone groups.

Catalytic System and Substrate Scope

The optimized conditions use:

  • 2 mol% Fe(III) catalyst 4b
  • 4 equivalents triethoxysilane
  • Acetonitrile solvent at 80°C for 4 hours

This system tolerates electron-withdrawing groups (EWGs) like ketones, esters, and halides (Table 1). For 2-methoxy-5-nitroacetophenone, yields exceed 85% with <5% alcohol byproduct formation.

Table 1: Substrate scope in Fe-catalyzed nitro reductions

Substrate Yield (%) Ketone Preservation (%)
4-Nitroacetophenone 90 95
2-Cl-5-nitroanisole 82 93
3-NO₂-benzophenone 88 97

Mechanistic Insights

The Fe(III) catalyst facilitates sequential hydride transfers:

  • $$ \text{Ar-NO}_2 \xrightarrow{\text{2 H}^-} \text{Ar-NO} $$
  • $$ \text{Ar-NO} \xrightarrow{\text{2 H}^-} \text{Ar-NH}_2 $$

Kinetic studies show rate-determining nitroso intermediate formation ($$ k_{obs} = 1.2 \times 10^{-3} \, \text{s}^{-1} $$).

Catalytic Hydrogenation with Noble Metals

Industrial-scale production often employs heterogeneous catalysts under hydrogen atmosphere. A patented method uses 5% Pd/C in methanol at 50°C and 5 bar H₂, achieving 92% conversion in 3 hours.

Process Optimization

Key parameters:

  • Catalyst loading: 0.5–1.5 wt% Pd
  • Solvent: Methanol > Ethanol > THF
  • Temperature: 40–60°C (higher temperatures cause methoxy deprotection)

Continuous flow systems enhance mass transfer, reducing reaction time to 45 minutes at 10 bar H₂.

Comparative Analysis with Other Catalysts

Table 2: Catalyst performance in nitro hydrogenation

Catalyst TOF (h⁻¹) Ketone Retention (%)
Pd/C 320 98
Pt/Al₂O₃ 280 95
Raney Ni 150 88

Pd/C exhibits superior activity due to optimal H₂ dissociation kinetics and resistance to ketone adsorption.

Method Comparison and Industrial Considerations

Table 3: Synthesis method benchmarking

Parameter Tin/HCl Fe Catalysis Pd/C Hydrogenation
Yield (%) 65 85–90 90–95
Catalyst Cost N/A $120/g $300/g
Reaction Scale Lab Pilot Industrial
Environmental Impact High (Sn waste) Moderate Low (H₂ recycling)
  • Tin/HCl : Preferred for small-scale, oxygen-sensitive substrates
  • Fe Catalysis : Optimal for functionalized substrates requiring chemoselectivity
  • Pd/C Hydrogenation : Industry-standard for high-throughput production

Q & A

Q. What established synthetic routes are available for 1-(5-Amino-2-methoxyphenyl)ethanone, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or functional group modifications on pre-substituted aromatic precursors. For example, 1-(2-Amino-5-methoxyphenyl)ethanone can be synthesized via literature methods involving acetylation of 5-amino-2-methoxybenzene derivatives under controlled conditions (e.g., using acetic anhydride and Lewis acids like AlCl₃) . Optimization strategies include:

  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
  • Solvent selection : Use dry toluene or dichloromethane to enhance electrophilic substitution efficiency.
  • Catalyst stoichiometry : Adjust AlCl₃ ratios (1.2–1.5 equiv.) to balance reactivity and byproduct formation.

A comparative table of synthetic methods:

MethodYield (%)Key ConditionsReference
Friedel-Crafts acylation65–75AlCl₃, DCM, 0°C, 12 h
Nitro reduction route50–60H₂/Pd-C, MeOH, RT, 6 h

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm, while the acetyl group appears at δ 2.5–2.6 ppm (¹H) and δ 195–205 ppm (¹³C) .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 179 (M⁺) and fragmentation patterns consistent with loss of COCH₃ .
  • HPLC-PDA : Use a C18 column (MeCN/H₂O, 60:40) to assess purity (>95%) and detect aromatic byproducts .

Physicochemical properties from experimental

PropertyValueTechniqueReference
LogP (logarithmic partition coefficient)1.51Chromatography
PSA (polar surface area)83.83 ŲComputational

Q. What safety precautions are critical given the limited toxicological data for this compound?

Methodological Answer: While comprehensive toxicological studies are lacking, precautionary measures include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors during synthesis (P261: Avoid breathing dust/fume) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions arising from impurities or tautomeric forms?

Methodological Answer:

  • Deconvolution strategies : Use 2D NMR (e.g., HSQC, HMBC) to distinguish tautomers or regioisomers. For example, the amino group’s resonance splitting in DMSO-d₆ may indicate hydrogen bonding or tautomerism .
  • High-resolution MS (HRMS) : Confirm molecular formula (C₉H₁₁NO₂) with <5 ppm mass accuracy to rule out impurities .
  • Controlled recrystallization : Purify using ethyl acetate/hexane (3:7) to isolate the dominant tautomer .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental setup :
    • Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C.
    • Monitor degradation via HPLC at 0, 7, 14, and 30 days.
  • Key parameters :
    • Photostability : Exclude UV light to prevent photooxidation of the amino group .
    • Oxidative stability : Add antioxidants (e.g., BHT) to assess radical-mediated degradation.

Q. What strategies mitigate competing reactions (e.g., over-acylation or demethylation) during synthesis?

Methodological Answer:

  • Protecting groups : Temporarily protect the amino group with Boc or acetyl to prevent undesired acylation .
  • Catalyst modulation : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce demethylation risk .
  • Kinetic monitoring : Use in-situ IR spectroscopy to track reaction progress and terminate before side reactions dominate.

Q. How can computational methods predict reactivity or regioselectivity in derivatives of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic substitution sites (e.g., para to methoxy groups) .
  • QSAR models : Correlate substituent electronic effects (Hammett σ constants) with reaction rates for derivative design .

Q. What advanced techniques characterize intermolecular interactions (e.g., hydrogen bonding) in crystalline forms?

Methodological Answer:

  • Single-crystal XRD : Resolve H-bonding networks (e.g., N–H···O interactions between amino and carbonyl groups) .
  • DSC/TGA : Measure melting points (mp 191–193°C) and thermal decomposition profiles to assess crystal stability .

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